Electronic Structure Differentiation: Ionization Energy of the 2-Azabicyclo[2.2.1]heptane Core Versus Piperidine
The parent 2-azabicyclo[2.2.1]heptane scaffold exhibits a vertical ionization energy (IE) of 8.5 eV measured by photoelectron spectroscopy, compared to piperidine which shows IE values of 8.05 ± 0.05 eV and 8.20 ± 0.05 eV across independent determinations [1][2]. The 0.3–0.45 eV higher IE of the bicyclic system reflects the constrained electronic environment at the bridgehead nitrogen, where the internal CNC bond angle is compressed below the tetrahedral angle of 109.47°, altering lone-pair availability for protonation, hydrogen bonding, and metal coordination [3]. This electronic differentiation is intrinsic to the scaffold and propagates into any derivative bearing the 2-azabicyclo[2.2.1]heptane core, including the 2,5-dicarboxylic acid target compound.
| Evidence Dimension | Ionization energy (vertical IE, gas phase) |
|---|---|
| Target Compound Data | 2-Azabicyclo[2.2.1]heptane: IE = 8.5 eV (PE spectroscopy) |
| Comparator Or Baseline | Piperidine: IE = 8.05 ± 0.05 eV (Pesterev et al., 1979); IE = 8.20 ± 0.05 eV (Rozeboom & Houk, 1982) |
| Quantified Difference | ΔIE = +0.30 to +0.45 eV (3.7–5.6% higher for the bicyclic scaffold) |
| Conditions | Gas-phase photoelectron spectroscopy; vertical ionization values |
Why This Matters
A higher ionization energy directly correlates with reduced basicity and altered hydrogen-bond acceptor strength of the nitrogen center, which impacts molecular recognition, solubility, and pharmacokinetics in ways that cannot be replicated by monocyclic piperidine-based building blocks.
- [1] NIST Chemistry WebBook. 2-Azabicyclo[2.2.1]heptane. Ionization energy: 8.5 eV (PE, vertical value). Schmidt, Ballschmidt, et al., 1983. NIST Standard Reference Database Number 69. View Source
- [2] NIST Chemistry WebBook. Piperidine. Ionization energy determinations: 8.05 ± 0.05 eV (Pesterev, Gabdrakipov, et al., 1979); 8.20 ± 0.05 eV (Rozeboom and Houk, 1982). NIST Standard Reference Database Number 69. View Source
- [3] Belostotskii, A. M.; Hassner, A. Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. J. Org. Chem. 1996, 61 (4), 1359–1364. View Source
